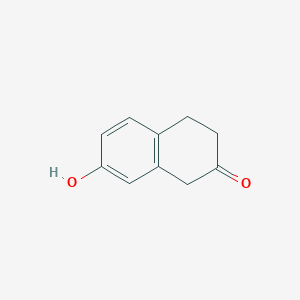

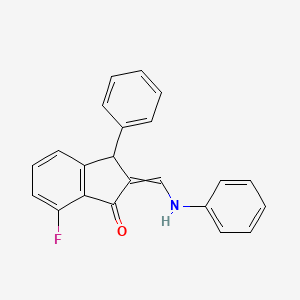

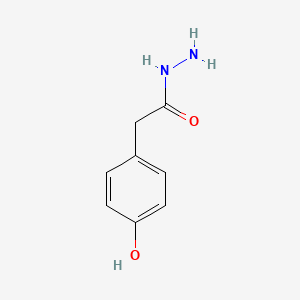

7-羟基-3,4-二氢-1H-萘-2-酮

描述

7-Hydroxy-3,4-dihydro-1H-naphthalen-2-one is a compound related to the naphthalene family, which is a class of polycyclic aromatic hydrocarbons. Naphthalene derivatives are of significant interest due to their various applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The studies related to this compound focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and varying yields. For instance, a derivative, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, was synthesized from naphthalene-2,3-diol in a seven-step process with an overall yield of 44% . The synthesis involved methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, a Curtius reaction, followed by hydrogenolysis and demethylation. Another study reported the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives through a one-pot, three-component reaction in water, highlighting the efficiency and simplicity of the process . These methods demonstrate the diverse synthetic approaches that can be applied to naphthalene derivatives.

Molecular Structure Analysis

The molecular structures of naphthalene derivatives are confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These techniques ensure the accurate identification of the synthesized compounds and their structural integrity. The molecular structure is crucial for the compound's properties and reactivity.

Chemical Reactions Analysis

Naphthalene and its derivatives undergo various chemical reactions, with one of the most significant being their interaction with hydroxyl radicals in the gas phase . This reaction is particularly important in environmental chemistry, as naphthalene is a common polycyclic aromatic hydrocarbon found in urban air. The study of these reactions helps in understanding the atmospheric lifetimes of these compounds and the formation of oxidation products, which may include persistent air toxics .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as their absorption coefficients, maximum wavelength, and fluorescence emission wavelength, are measured to determine their suitability for applications like fluorescence imaging . For example, the fluorescent hydroxyl naphthalene-1,4-dione derivatives synthesized in one study emitted green light in solution, which could be useful for various analytical applications . The synthesis of pharmaceutical intermediates like 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid also highlights the importance of understanding these properties for drug development .

科学研究应用

DNA结合剂

7-羟基-3,4-二氢-1H-萘-2-酮衍生物因其作为DNA结合剂的潜力而受到探索。一项研究展示了衍生物2-(氨甲酰甲基)-8-羟基-3H-环戊[a]萘的合成,该衍生物对白血病细胞表现出轻度的生长抑制作用,并被发现与小牛胸腺DNA和聚(脱氧核苷酸)结合(Kundu, 1980)。

分子结构分析

使用光谱和X射线衍射研究对7-羟基-3,4-二氢-1H-萘-2-酮的衍生物进行了结构分析。这些研究有助于确定这些化合物的晶体结构和分子构型,这对于了解它们的化学性质和潜在应用至关重要(Obregón-Mendoza 等人,2015)。

药理活性

综述了7-甲基胡格隆等相关萘醌衍生物的化学和药理学,揭示了多种药理活性,包括抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒活性。这些发现强调了7-羟基-3,4-二氢-1H-萘-2-酮衍生物在各个医学领域的潜在治疗应用(Mbaveng & Kuete, 2014)。

合成化学应用

在合成化学中,7-羟基-3,4-二氢-1H-萘-2-酮的衍生物已用于合成各种化合物。例如,合成用于作为血栓素合成酶抑制剂的氚标记化合物突出了这些衍生物在为生化研究创建标记化合物方面的多功能性(Fontana & Vicario, 1991)。

溶剂极性传感器

基于7-羟基-3,4-二氢-1H-萘-2-酮结构的化合物已被合成并研究了其光物理性质,例如溶剂极性传感器。这项研究为传感应用的新型荧光材料的开发做出了贡献(Lopez & Abelt, 2012)。

抗原生动物和细胞毒性

对与7-羟基-3,4-二氢-1H-萘-2-酮密切相关的萘衍生物的研究揭示了抗原生动物和细胞毒性。这些化合物对原生动物寄生虫和癌细胞表现出活性,表明它们在开发新的抗原生动物和抗癌剂方面的潜力(Ganapaty 等人,2006)。

未来方向

属性

IUPAC Name |

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,11H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOEHIVHXTMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400755 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |

CAS RN |

37827-68-2 | |

| Record name | 7-Hydroxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)